molecular formula C15H14O2 B595264 4-(3-Methylphenyl)-3-methylbenzoic acid CAS No. 1261942-70-4

4-(3-Methylphenyl)-3-methylbenzoic acid

Cat. No. B595264
CAS RN: 1261942-70-4
M. Wt: 226.275
InChI Key: WOHKBTCOGNYIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylphenyl)-3-methylbenzoic acid, also known as 3-Methylbenzoic acid, is an aromatic organic acid that is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is a white crystalline solid with a melting point of 135-140°C and a boiling point of 281-282°C. It is soluble in water, ethanol, and other organic solvents. 3-Methylbenzoic acid is a versatile reagent that can be used in a variety of reactions, including the synthesis of substituted benzoic acids, esters, amides, and amines. It is also used as a building block in the synthesis of other organic compounds, such as pharmaceuticals and fragrances.

Scientific Research Applications

Parabens and Environmental Impact

Parabens, including compounds like 4-(3-Methylphenyl)-3-methylbenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Their widespread application has raised concerns regarding their environmental fate and potential as weak endocrine disruptors. Notably, parabens are biodegradable but persist in aquatic environments due to continuous introduction, raising questions about their ecological impact. Their presence in surface water and sediments has been documented, reflecting the usage patterns of paraben-containing products. Moreover, the interaction of parabens with chlorine can lead to the formation of chlorinated by-products, which have been detected in various water bodies but not in drinking water. These chlorinated derivatives are more stable and persistent, necessitating further research into their toxicity and environmental behavior (Haman, Dauchy, Rosin, & Munoz, 2015).

Antimicrobial Preservatives and Toxicology

4-(3-Methylphenyl)-3-methylbenzoic acid, as part of the methyl paraben class, has been extensively studied for its toxicological profile. As an antimicrobial preservative, methyl paraben is known for its stability and non-volatility, making it a preferred choice in various industries for over 50 years. Despite its widespread use, there is no evidence suggesting accumulation in the human body, with studies indicating its practical non-toxicity via oral and parenteral routes. In populations with normal skin, it is considered non-irritating and non-sensitizing. Furthermore, chronic administration studies have reported no observed adverse effect levels, highlighting its safety profile. However, its mechanism of cytotoxic action, linked to mitochondrial failure, and its potential to cause sensitization in certain conditions have been areas of interest for further research (Soni, Taylor, Greenberg, & Burdock, 2002).

Advanced Oxidation Processes in Water Treatment

The study of advanced oxidation processes (AOPs) for the treatment of contaminants like acetaminophen highlights the broader application of chemical analysis and environmental remediation techniques that may be relevant to compounds such as 4-(3-Methylphenyl)-3-methylbenzoic acid. AOPs lead to the generation of various by-products and offer insights into degradation pathways and the biotoxicity of these by-products, providing a framework for understanding the environmental impact of synthetic chemicals. Such studies underscore the importance of developing efficient treatment strategies to mitigate the ecological risks posed by widespread chemical usage (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name

3-methyl-4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-4-3-5-12(8-10)14-7-6-13(15(16)17)9-11(14)2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHKBTCOGNYIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688599
Record name 2,3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methylphenyl)-3-methylbenzoic acid

CAS RN

1261942-70-4
Record name 2,3'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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